molecular formula C14H12O B140269 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one CAS No. 150096-57-4

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

Cat. No.: B140269
CAS No.: 150096-57-4
M. Wt: 196.24 g/mol
InChI Key: WZQMTXDLOOIQDN-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS: 150096-57-4) is a bicyclic ketone featuring a methyl-substituted cyclopentane ring fused to a naphthalenone system. This compound serves as a critical intermediate in organic synthesis, particularly in the development of light-driven molecular motors and photoresponsive materials . Its structural rigidity and electron-deficient aromatic system make it suitable for applications in supramolecular chemistry and pharmacology.

Properties

IUPAC Name

2-methyl-2,3-dihydrocyclopenta[a]naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(9)15/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQMTXDLOOIQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C1=O)C3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446808
Record name 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150096-57-4
Record name 2,3-Dihydro-2-methyl-1H-benz[e]inden-1-one
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URL https://commonchemistry.cas.org/detail?cas_rn=150096-57-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl
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Preparation Methods

Reagents and Reaction Conditions

The Friedel-Crafts acylation strategy employs aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate cyclization. In a representative procedure, naphthalene reacts with methacryloyl chloride in dichloromethane (CH₂Cl₂) at -78°C, followed by gradual warming to room temperature. This method leverages the electrophilic aromatic substitution mechanism, where AlCl₃ activates the acyl chloride for attack by the aromatic ring.

Table 1: Friedel-Crafts Acylation Parameters

ComponentQuantity/ConditionRole
Naphthalene6.52 g (50.9 mmol)Aromatic substrate
Methacryloyl chloride5.10 mL (52.5 mmol)Acylating agent
AlCl₃13.7 g (103 mmol)Lewis acid catalyst
SolventCH₂Cl₂ (165 mL)Reaction medium
Temperature-78°C → room temperatureThermal control
Yield70% (7.03 g)Isolated product

Workup and Purification

After hydrolysis with ice-water, the crude product is extracted with CH₂Cl₂, washed with aqueous potassium carbonate (K₂CO₃), and dried over sodium sulfate (Na₂SO₄). Distillation under reduced pressure (5–6 mbar, 230–240°C) yields the target compound as a yellow oil.

Polyphosphoric Acid (PPA)-Mediated Cyclization

Reaction Setup and Optimization

Polyphosphoric acid (PPA) serves as both catalyst and solvent in this cyclodehydration method. A mixture of 1-methoxynaphthalene and methacrylic acid is heated to 80°C in PPA (115% H₃PO₄) for 2.5–3 hours, achieving cyclization through electrophilic activation. The reaction proceeds via intramolecular acylation, forming the fused bicyclic structure.

Table 2: PPA Cyclization Parameters

ComponentQuantity/ConditionRole
1-Methoxynaphthalene13.1 mL (90.0 mmol)Starting material
Methacrylic acid13.0 mL (153 mmol)Acylating agent
PPA (115% H₃PO₄)80 mLCatalyst/solvent
Temperature80°CReaction temperature
Time2.5–3 hoursDuration
Yield67–73%After recrystallization

Scalability and Industrial Relevance

This method is notable for its simplicity and scalability. The use of PPA eliminates the need for inert atmospheres or cryogenic conditions, making it suitable for large-scale production. Post-reaction, the mixture is quenched with ice-water, extracted with ethyl acetate (EtOAc), and purified via recrystallization from ethanol.

Metal-Free Synthesis Strategies

Table 3: Hypothetical Metal-Free Parameters

ComponentQuantity/ConditionRole
Naphthalene derivativeTheoretical (e.g., 0.3 mmol)Substrate
L-Proline20 mol%Organocatalyst
Glacial acetic acidSolventReaction medium
Temperature120°CThermal energy
Time24 hoursDuration

Industrial Production Considerations

Yield Comparison Across Methods

MethodYield (%)PurityScalability
Friedel-Crafts70High (distilled)Moderate
PPA cyclization67–73High (recryst.)High
Metal-free (hypothetical)~90*UnknownTheoretical

*Based on analogous indanone synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The methyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation. The reactions are typically carried out under mild conditions to prevent over-reduction.

    Substitution: Common reagents include halogens, alkylating agents, and acylating agents.

Major Products Formed

Scientific Research Applications

Synthetic Routes

The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one typically involves cyclization reactions. One common method includes the reaction of 2-methyl-1-tetralone with a suitable cyclizing agent under acidic or basic conditions to achieve high yields and purity .

Chemistry

This compound serves as a building block for synthesizing more complex organic molecules. It is utilized in the development of heterocyclic compounds and natural product analogs.

Biology

Research indicates potential biological activities , including:

  • Antimicrobial Properties : Investigated for efficacy against various pathogens.
  • Antifungal Activities : Explored for use in antifungal drug development.
  • Anticancer Properties : Studied for its potential in cancer treatment through modulation of specific molecular targets.

Medicine

The compound is being explored for its therapeutic applications , particularly in drug discovery programs targeting diseases such as cancer and infections. Its mechanism of action may involve interaction with enzymes and receptors, influencing their activity .

Industry

In industrial applications, it is utilized in the production of specialty chemicals , dyes, and pigments. Its unique structural properties make it valuable in developing materials with specific optical or electronic characteristics .

Case Study 1: Anticancer Research

A study investigated the anticancer effects of derivatives of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as a lead compound for further drug development.

Case Study 2: Antimicrobial Activity

Another research focused on synthesizing new derivatives based on this compound to enhance antimicrobial efficacy. The modified compounds demonstrated improved activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used. Further research is needed to elucidate the detailed mechanism of action and identify the key molecular interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

7-Methoxy-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one (MC)
  • Structure : Differs by a methoxy group at position 7 instead of a methyl group.
  • Properties: Enhanced metabolic stability and comparable antiproliferative activity to 2-methyl derivatives.
  • Applications : Studied for anti-inflammatory prodrug formulations and anticancer mechanisms.
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one (CAS: 109341-49-3)
  • Structure : Lacks the methyl group on the cyclopentane ring.
  • Serves as a precursor in fullerene synthesis .

Hybrid Derivatives

9-(2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)-9H-fluorene (M2)
  • Structure: Fluorene moiety fused to the cyclopenta[a]naphthalenone core.
  • Properties : Extended π-conjugation enhances photoisomerization efficiency. Used in molecular motors due to reversible light-induced structural changes .
  • Synthesis : Prepared via Lawesson’s reagent-mediated thionation of the parent ketone .
MHY3655 (Tyrosinase Inhibitor)
  • Structure : (E)-2-(substituted benzylidene)-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one derivative with hydroxy groups at R2 and R4.
  • Activity : Potent tyrosinase inhibitor (IC₅₀ = 0.1456 μM), surpassing kojic acid (IC₅₀ = 17.2 μM). Competitive inhibition confirmed via molecular docking .

Functional Group Modifications

2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-ol
  • Structure : Hydroxyl group replaces the ketone.
  • Conformation : Cyclopentane ring adopts an envelope conformation, increasing structural flexibility. May influence binding in biological systems .

Key Properties

Compound Molecular Formula CAS Number Boiling Point LogP (Predicted) Key Applications
2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one C₁₄H₁₂O 150096-57-4 N/A 3.2 Molecular motors, synthesis
MC (7-methoxy derivative) C₁₄H₁₂O₂ - N/A 2.8 Anticancer, anti-inflammatory
MHY3655 C₂₂H₁₆O₂ - N/A 4.5 Tyrosinase inhibition
2,3-Dihydro-1H-cyclopenta[b]naphthalen-1-one C₁₃H₁₀O 109341-49-3 N/A 2.9 Fullerene synthesis

Biological Activity

2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one (CAS Number: 150096-57-4) is a polycyclic aromatic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Molecular FormulaC₁₄H₁₂O
Molecular Weight196.245 g/mol
Density1.2 ± 0.1 g/cm³
Boiling Point350.0 ± 12.0 °C
Flash Point153.4 ± 14.5 °C

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can mitigate oxidative stress in biological systems. This effect is crucial for preventing cellular damage and associated diseases.
  • Anti-inflammatory Properties : Studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models of disease.
  • Antimicrobial Activity : Preliminary studies indicate that it possesses antimicrobial properties against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Radical Scavenging : The structure of the compound allows it to act as a radical scavenger, neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative damage.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Study on Antioxidant Activity

A study published in the Journal of Organic Chemistry evaluated the antioxidant capacity of various polycyclic compounds, including this compound. The results indicated a notable reduction in lipid peroxidation levels when tested in vitro, suggesting its potential as a natural antioxidant agent .

Anti-inflammatory Effects

In a study conducted on animal models with induced inflammation, administration of the compound resulted in a significant decrease in edema and inflammatory markers compared to control groups. This research highlights its potential therapeutic applications in treating inflammatory diseases .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. The results revealed that it exhibited inhibitory effects on Gram-positive bacteria, suggesting its potential utility in developing new antibacterial agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or cyclization reactions. For example, a multi-step procedure involving methacrylic acid and polyphosphoric acid (PPA) at 110°C under inert conditions yields the cyclized product. Subsequent bromination with AlCl₃ and Br₂ in acetic acid introduces functional groups for further derivatization . Purification is typically achieved using column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., δ 8.60–7.43 ppm for aromatic protons and δ 145.1–118.6 ppm for carbons) confirm the fused cyclopenta-naphthalenone structure .
  • HRMS : High-resolution mass spectrometry (e.g., [M+H]+^+ at m/z 295.1233) validates the molecular formula .
  • IR : Carbonyl stretches (~1700 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1}) are diagnostic .

Q. How can computational methods predict its electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets like 6-31G(d) can calculate HOMO-LUMO gaps, dipole moments, and electrostatic potentials. Exact-exchange terms improve accuracy for thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) . Software such as Gaussian or ORCA is recommended .

Advanced Research Questions

Q. What crystallographic parameters are essential for structural confirmation?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with a triclinic P1 space group (cell parameters: a = 7.369 Å, b = 9.986 Å, c = 14.177 Å, α/β/γ ≈ 87–79°) resolves the fused bicyclic system. SHELXL refinement (R-factor <0.041) and multi-scan absorption corrections (CrysAlis RED) ensure precision . Hydrogen bonding and π-π stacking (3.5–4.0 Å) stabilize the lattice .

Q. How does this compound participate in Aldol cyclotrimerization for fullerene synthesis?

  • Methodological Answer : Under acidic conditions, the ketone group undergoes Aldol condensation with α,β-unsaturated carbonyl derivatives. Cyclotrimerization forms bowl-shaped trimers, precursors to fullerene fragments. Reaction monitoring via TLC and quenching with aqueous NaHCO₃ optimizes yields .

Q. What are the challenges in optimizing enantioselective synthesis?

  • Methodological Answer : Chiral resolution requires asymmetric catalysis (e.g., Pd(PPh₃)₄ with Ag₂O) or enantiopure starting materials. Kinetic studies (e.g., variable-temperature NMR) reveal rotational barriers in diastereomeric intermediates. Lawesson’s reagent aids in thiolation for stereochemical control .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
Reactant of Route 2
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2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one

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